(8-Chloroquinolin-4-yl)methanamine
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Overview
Description
(8-Chloroquinolin-4-yl)methanamine is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloroquinolin-4-yl)methanamine typically involves the reaction of 8-chloroquinoline with a suitable amine. One common method is the nucleophilic substitution reaction where 8-chloroquinoline is treated with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(8-Chloroquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
(8-Chloroquinolin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an antimalarial and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (8-Chloroquinolin-4-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound is believed to interfere with the DNA synthesis and repair mechanisms in cells, leading to its antibacterial and anticancer effects. It may also inhibit certain enzymes involved in the metabolic pathways of pathogens, contributing to its antimalarial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial compound with a quinoline core.
Quinoline N-oxide: A derivative formed through the oxidation of quinoline.
Uniqueness
(8-Chloroquinolin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its chloro group at the 8-position and the methanamine group at the 4-position make it a versatile intermediate for the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C10H9ClN2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(8-chloroquinolin-4-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H,6,12H2 |
InChI Key |
ORWSXUZULOMZSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)CN |
Origin of Product |
United States |
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